molecular formula C7H6FN3O B1343646 4-Amino-6-fluoro-1H-indazol-3-ol CAS No. 885520-21-8

4-Amino-6-fluoro-1H-indazol-3-ol

Cat. No.: B1343646
CAS No.: 885520-21-8
M. Wt: 167.14 g/mol
InChI Key: NUZBSLSAVSYKHE-UHFFFAOYSA-N
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Description

4-Amino-6-fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both amino and fluoro groups in its structure enhances its reactivity and potential biological activity.

Biochemical Analysis

Biochemical Properties

4-Amino-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can bind to proteins involved in DNA repair, thereby influencing the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell survival and proliferation . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling cascades that are vital for cell growth and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of genes involved in cell cycle control, apoptosis, and DNA repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that it has potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize primarily in the nucleus, where it can interact with DNA and regulatory proteins . Additionally, it can be found in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for 4-Amino-6-fluoro-1H-indazol-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoro-1H-indazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluoro group.

Scientific Research Applications

4-Amino-6-fluoro-1H-indazol-3-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound of the indazole family, lacking the amino and fluoro substituents.

    4-Amino-1H-indazole: Similar structure but without the fluoro group.

    6-Fluoro-1H-indazole: Similar structure but without the amino group.

Uniqueness

4-Amino-6-fluoro-1H-indazol-3-ol is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential biological activity. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

4-amino-6-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZBSLSAVSYKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C(=O)NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646219
Record name 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-21-8
Record name 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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